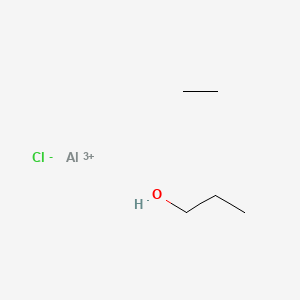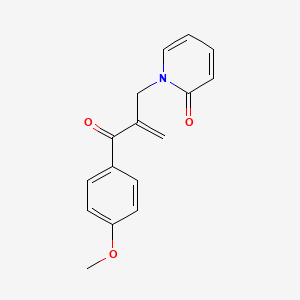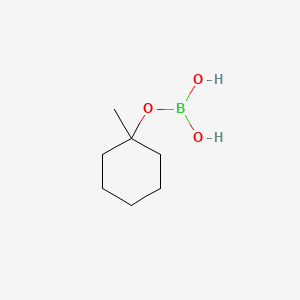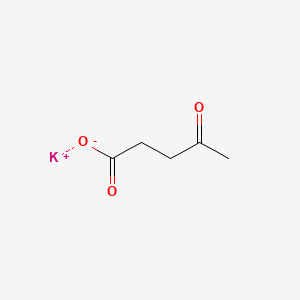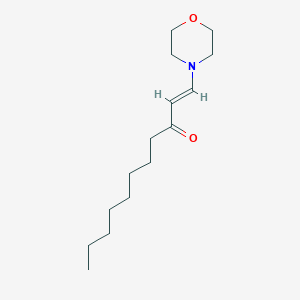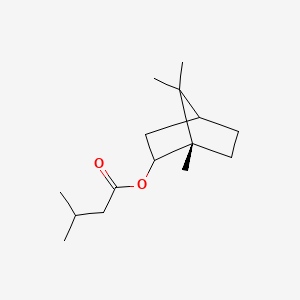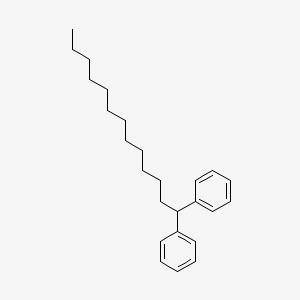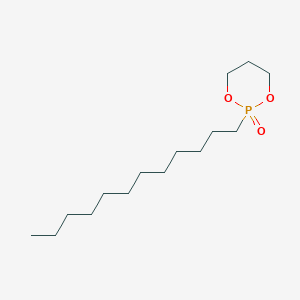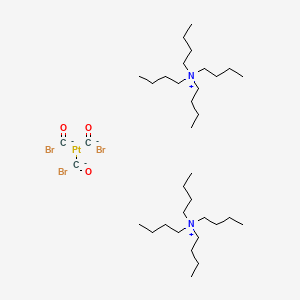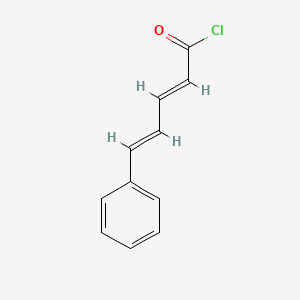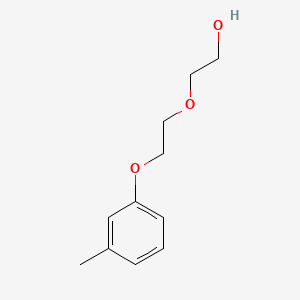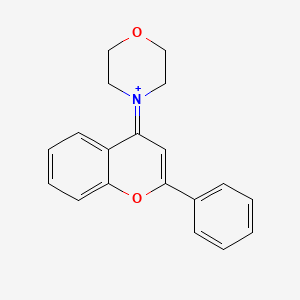
1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- is a complex organic compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of a benzopyran derivative with a morpholine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound has been investigated for its effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphoinositide-3 kinase (PI3K) and casein kinase 2, affecting synaptic vesicle cycling and neurotransmission . These interactions lead to various cellular effects, including changes in vesicle trafficking and neurotransmitter release.
Comparison with Similar Compounds
1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- can be compared with other benzopyran derivatives, such as:
2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one: This compound also inhibits PI3K and has been studied for its effects on synaptic vesicle cycling.
Benzopyran-4-one-isoxazole hybrids: These compounds have shown antiproliferative activity against cancer cell lines and are being explored for their potential as anticancer agents. The uniqueness of 1-Benzopyranium, 4-(4-morpholinyl)-2-phenyl- lies in its specific structural features and the combination of the morpholinyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
5442-01-3 |
|---|---|
Molecular Formula |
C19H18NO2+ |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-(2-phenylchromen-4-ylidene)morpholin-4-ium |
InChI |
InChI=1S/C19H18NO2/c1-2-6-15(7-3-1)19-14-17(20-10-12-21-13-11-20)16-8-4-5-9-18(16)22-19/h1-9,14H,10-13H2/q+1 |
InChI Key |
KRSMLJTZAOCJJH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[N+]1=C2C=C(OC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


